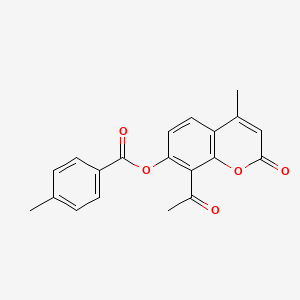![molecular formula C16H21ClN2O B7738781 (2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(3-methoxy-propyl)-amine](/img/structure/B7738781.png)
(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(3-methoxy-propyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(3-methoxy-propyl)-amine: is a complex organic compound belonging to the quinoline derivatives family. Quinoline and its derivatives are known for their diverse biological and pharmacological activities, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(3-methoxy-propyl)-amine typically involves multiple steps, starting with the construction of the quinoline core followed by the introduction of the methoxy-propyl-amine side chain. Common synthetic routes include:
Skraup Synthesis: : This classical method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Doebner-Miller Reaction: : This involves the condensation of aniline derivatives with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Biltz Synthesis: : This method uses ortho-nitrobenzaldehyde and aniline derivatives in the presence of a strong acid to form the quinoline core.
Industrial Production Methods
In an industrial setting, the synthesis of quinoline derivatives often employs continuous flow reactors and advanced catalytic systems to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is also gaining traction to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(3-methoxy-propyl)-amine: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the compound into its corresponding quinone derivatives.
Reduction: : Reduction reactions can reduce the quinoline core to dihydroquinoline derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: : Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄), while nucleophilic substitutions may involve strong bases like sodium hydride (NaH).
Major Products Formed
Quinone Derivatives: : Resulting from oxidation reactions.
Dihydroquinoline Derivatives: : Resulting from reduction reactions.
Functionalized Quinolines: : Resulting from substitution reactions.
Scientific Research Applications
(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(3-methoxy-propyl)-amine: has several scientific research applications, including:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: : Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(3-methoxy-propyl)-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(3-methoxy-propyl)-amine: is compared with other similar quinoline derivatives, such as:
Quinoline: : The parent compound with a simpler structure.
Isoquinoline: : A structural isomer of quinoline.
Chloroquine: : A well-known antimalarial drug.
Quinine: : Another antimalarial compound with a similar structure.
The uniqueness of This compound
Properties
IUPAC Name |
N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O.ClH/c1-19-11-5-10-17-16-12-6-2-3-8-14(12)18-15-9-4-7-13(15)16;/h2-3,6,8H,4-5,7,9-11H2,1H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRDICWEPSOQNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C2CCCC2=NC3=CC=CC=C31.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-(4-chlorophenyl)-2-cyano-N-[2,6-di(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B7738707.png)
![propan-2-yl 4-{[(2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7738714.png)
![ethyl 2-[[(E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B7738722.png)

![7-HYDROXY-3-(2-METHOXYPHENYL)-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7738736.png)
![6-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B7738746.png)
![6-{[BUTYL(ETHYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B7738755.png)
![6-{[butyl(methyl)amino]methyl}-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B7738756.png)

![N'-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl-N,N-dimethylpropane-1,3-diamine](/img/structure/B7738783.png)
![N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-diethylpropane-1,3-diamine;hydrochloride](/img/structure/B7738789.png)

![2-[(2Z)-3-(4-hydroxyphenyl)-4-oxo-2-[(2-oxoindol-3-yl)hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B7738818.png)
